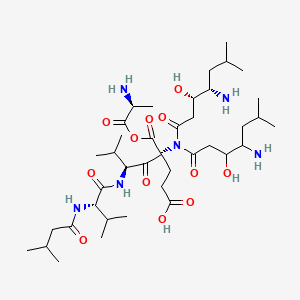

Pepstatyl, glutamic acid

Description

Properties

CAS No. |

70706-87-5 |

|---|---|

Molecular Formula |

C39H70N6O12 |

Molecular Weight |

815 g/mol |

IUPAC Name |

(4R,6S)-4-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]-(4-amino-3-hydroxy-6-methylheptanoyl)amino]-4-[(2S)-2-aminopropanoyl]oxycarbonyl-7-methyl-6-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-5-oxooctanoic acid |

InChI |

InChI=1S/C39H70N6O12/c1-19(2)14-25(41)27(46)17-30(49)45(31(50)18-28(47)26(42)15-20(3)4)39(13-12-32(51)52,38(56)57-37(55)24(11)40)35(53)33(22(7)8)44-36(54)34(23(9)10)43-29(48)16-21(5)6/h19-28,33-34,46-47H,12-18,40-42H2,1-11H3,(H,43,48)(H,44,54)(H,51,52)/t24-,25-,26?,27-,28?,33-,34-,39+/m0/s1 |

InChI Key |

NCNMAQIABHEEEJ-NBAVGXPRSA-N |

SMILES |

CC(C)CC(C(CC(=O)N(C(=O)CC(C(CC(C)C)N)O)C(CCC(=O)O)(C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)OC(=O)C(C)N)O)N |

Isomeric SMILES |

C[C@@H](C(=O)OC(=O)[C@@](CCC(=O)O)(C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)N(C(=O)C[C@@H]([C@H](CC(C)C)N)O)C(=O)CC(C(CC(C)C)N)O)N |

Canonical SMILES |

CC(C)CC(C(CC(=O)N(C(=O)CC(C(CC(C)C)N)O)C(CCC(=O)O)(C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)OC(=O)C(C)N)O)N |

Synonyms |

Glu-pepstatyl iso-valeryl-valyl-valyl-statyl-Ala-statyl-Glu isovaleryl-valyl-valylstatyl-alanyl-statyl-glutamic acid pepstatyl, Glu- pepstatyl, glutamic acid |

Origin of Product |

United States |

Mechanistic Studies of Pepstatin S Biological Activity

Enzyme Inhibition Profile: Specificity for Aspartic Peptidases

Pepstatin exhibits a high degree of specificity for aspartic peptidases, a class of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site that are crucial for catalysis. biocompare.comresearchgate.net It is a potent competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding. scbt.comresearchgate.netcephamls.com Pepstatin's inhibitory action is not universal across all proteases; it does not inhibit serine, cysteine, or metalloproteases, highlighting its selectivity for the aspartic protease family. cephamls.comlibretexts.org

Inhibition Kinetics and Binding Constants (Ki values)

The potency of pepstatin as an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. For many aspartic peptidases, pepstatin exhibits extremely low Ki values, often in the nanomolar to subnanomolar range, indicating very tight binding to the enzyme. nih.govtandfonline.com For instance, the Ki value for pepsin is approximately 10⁻¹⁰ M. nih.gov The inhibitory potency can vary depending on the specific enzyme and the substrate used in the assay. For example, the IC50 values (the concentration of an inhibitor that reduces the response by half) for pepstatin against various enzymes have been reported as follows: <5 nM for pepsin, <40 nM for cathepsin D, 15 µM for human renin, and 2 µM for HIV protease. cephamls.comapexbt.com

Table 1: Inhibition Data for Pepstatin against Various Aspartic Peptidases

| Target Enzyme | Inhibition Constant (Ki) / IC50 |

|---|---|

| Pepsin | ~10⁻¹⁰ M (Ki) nih.gov |

| Pepsin | <5 nM (IC50) cephamls.com |

| Cathepsin D | <40 nM (IC50) cephamls.com |

| Human Renin | 15 µM (IC50) cephamls.com |

| HIV Protease | 2 µM (IC50) cephamls.com |

| Sapp1p from C. parapsilosis | 0.3 nM (Ki) tandfonline.com |

| May1 from C. neoformans | 1.3 ± 0.1 nM (Ki) escholarship.org |

Target Enzymes: Pepsin, Cathepsins, Renin, HIV Protease, Chymosin

Pepstatin's inhibitory activity extends across a broad range of aspartic peptidases from various organisms. nih.gov Notable targets include:

Pepsin: A digestive enzyme found in the stomach, pepsin is strongly inhibited by pepstatin. nih.govnih.gov Human pepsin 1 and pepsin 3 show high affinity for pepstatin, while pepsin 5 (gastricsin) is significantly less sensitive. tandfonline.com

Cathepsins: This group of proteases includes cathepsin D and cathepsin E, both of which are effectively inhibited by pepstatin. biocompare.comcephamls.com

Renin: An enzyme involved in the regulation of blood pressure, renin is also a target of pepstatin, although the inhibition is less potent compared to pepsin. nih.govnih.gov

HIV Protease: This viral protease is essential for the life cycle of the human immunodeficiency virus (HIV) and is inhibited by pepstatin. cephamls.com This has made pepstatin a valuable tool in the study of HIV replication. cephamls.comapexbt.com

Chymosin: Also known as rennin, this enzyme is used in cheese making and is inhibited by pepstatin. nih.gov

Other Microbial Aspartic Proteases: Pepstatin also inhibits aspartic proteases from various fungi and parasites, such as those from Aspergillus oryzae, Rhizomucor miehei, and Plasmodium falciparum. rcsb.orgrcsb.orgpdbj.org

Molecular Mechanism of Inhibition: Transition State Mimicry

The cornerstone of pepstatin's potent inhibitory activity is its ability to act as a transition-state analog. nih.govscbt.comnih.gov The catalytic mechanism of aspartic peptidases involves the nucleophilic attack of a water molecule on the scissile peptide bond of the substrate, leading to the formation of a tetrahedral transition state. nih.govnih.gov Pepstatin effectively mimics this transient, high-energy state. nih.govscbt.com

Role of Statine (B554654) Residue in Mimicking the Cleavage Site

The key to pepstatin's transition-state mimicry lies in its unique and unusual amino acid residue, statine (4-amino-3-hydroxy-6-methylheptanoic acid). nih.gov The chemical structure of pepstatin is isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine. nih.gov The hydroxyl group of the central statine residue is positioned to mimic the tetrahedral intermediate of peptide bond hydrolysis. nih.govscbt.comnih.gov This structural feature allows pepstatin to bind with very high affinity to the active site of aspartic peptidases. scbt.com Studies with derivatives of pepstatin have confirmed that the statine residue is crucial for its potent inhibitory capability. nih.gov

Interaction with Catalytic Dyad of Aspartic Peptidases

The active site of aspartic peptidases contains a catalytic dyad composed of two aspartic acid residues. researchgate.netpdbj.org In the enzyme-inhibitor complex, the hydroxyl group of the statine residue in pepstatin forms hydrogen bonds with the two catalytic aspartate residues. cephamls.comrcsb.org This interaction mimics the binding of the tetrahedral intermediate to the catalytic dyad, effectively locking the enzyme in an inactive conformation. rcsb.orgnih.gov The binding of pepstatin can also involve an uptake of protons, which can influence the binding energy and highlights the importance of considering protonation states in the enzyme-inhibitor interaction. biorxiv.org

Structural Basis of Enzyme-Inhibitor Complexes

X-ray crystallographic studies of pepstatin in complex with various aspartic peptidases have provided detailed insights into the structural basis of its inhibition. researchgate.netnih.govrcsb.orgpdbj.org These studies reveal that pepstatin binds in the extended substrate-binding cleft of the enzyme. nih.govrcsb.org The binding is characterized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme. researchgate.netpdbj.org

Crystallographic and NMR Studies of Pepstatin-Protease Interactions

Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided high-resolution insights into how Pepstatin binds to and inhibits aspartic proteases. These studies reveal the precise atomic interactions and conformational changes that are central to its inhibitory function.

X-ray crystallography has been instrumental in determining the three-dimensional structures of Pepstatin and its derivatives in complex with various proteases. The crystal structure of human pepsin in complex with Pepstatin, refined to a 2.0 Å resolution, shows that the enzyme undergoes a significant conformational change upon binding the inhibitor, effectively enclosing it. researchgate.net The binding site forms an extended tube-like structure rather than distinct pockets. researchgate.net Similarly, the analysis of an acetyl-pepstatin-HIV-1 protease complex at 2.0 Å resolution revealed that while a core of 44 amino acids in each monomer remains unchanged, the "flap" regions (residues 44-57) undergo dramatic rearrangement. nih.gov These flaps move to interact with both each other and the inhibitor, preserving the enzyme's twofold symmetry. nih.gov A network of hydrogen bonds forms between the inhibitor and both the main body and the flaps of the protease. nih.gov

In the case of the histo-aspartic protease (HAP) from the malaria parasite Plasmodium falciparum, the crystal structure with Pepstatin A (at 3.3 Å resolution) shows the flap in a closed conformation. rcsb.org The binding mode of Pepstatin A in HAP differs significantly from that observed in other pepsin-like aspartic proteases. rcsb.org

NMR spectroscopy provides complementary information about the dynamics of these interactions in solution. NMR studies on a heterodimer of HIV-1 protease complexed with Pepstatin-A revealed an asymmetry between the two monomer units. ias.ac.in These studies also indicated that the inhibitor exhibits a "flip-flop" motion within the active site cavity, highlighting the dynamic nature of the bound state. ias.ac.in Further investigations combining neutron and X-ray crystallography have been used to determine the precise protonation states of the catalytic aspartic acid residues, a critical detail for understanding the enzymatic mechanism. nih.gov For instance, in the HIV-1 protease complex, the catalytic residue Asp-25 was found to be protonated, while Asp-125 was deprotonated. nih.gov

Table 1: Summary of Crystallographic and NMR Findings for Pepstatin-Protease Complexes

| Technique | Protease | Ligand | Resolution/Method | Key Findings |

|---|---|---|---|---|

| X-ray Crystallography | Human Pepsin | Pepstatin | 2.0 Å | Enzyme undergoes conformational change to enclose the inhibitor; binding site is an extended tube. researchgate.net |

| X-ray Crystallography | HIV-1 Protease | Acetyl-pepstatin (B1665427) | 2.0 Å | Dramatic rearrangement of the "flap" regions upon binding; inhibitor bound in two symmetric orientations via H-bonds. nih.gov |

| X-ray Crystallography | Histo-aspartic protease (HAP) | Pepstatin A | 3.3 Å | Flap is in a closed conformation; binding mode is distinct from other pepsin-like proteases. rcsb.org |

| NMR Spectroscopy | HIV-1 Protease (heterodimer) | Pepstatin-A | Solution NMR | Asymmetry between monomer units; inhibitor exhibits a "flip-flop" motion in the active site. ias.ac.in |

| Neutron & X-ray Crystallography | HIV-1 Protease | KNI-272 (Pepstatin analog) | 1.9 Å (Neutron) | Determined protonation state of catalytic residues: Asp-25 is protonated, Asp-125 is deprotonated. nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, complements experimental data by providing a dynamic view of the binding process and allowing for the calculation of thermodynamic properties.

Molecular dynamics simulations have been used to understand the stabilizing effect of Pepstatin A on aspartic proteases. Studies have shown that Pepstatin A binding stabilizes the protease's backbone conformation and side chain interactions. nih.govresearchgate.net This stabilization is reflected in a significant increase in the thermal stability of the enzyme; the midpoint of thermal inactivation for one aspartic protease shifted from 58°C to 77°C in the presence of Pepstatin A. nih.govresearchgate.net The binding was associated with a Gibbs free energy (ΔG°) of -8.3 kcal/mol. nih.govresearchgate.net

Computational models are also employed to calculate the free energies of binding. These methods break down the standard free energy of complexation into distinct components, such as electrostatic interactions, van der Waals forces, cavitation effects of solvation, and entropy losses upon binding. nih.gov Such calculations for the binding of inhibitors to aspartic proteinases provide results that are within an order of magnitude of experimentally observed inhibition constants. nih.gov For instance, in a study of repurposed drugs, the binding of Pepstatin to the main protease (Mpro) of SARS-CoV-2 showed that favorable electrostatic interactions were balanced by unfavorable polar solvation upon binding. rsc.org

Simulations have also been used to compare the binding modes of different Pepstatin derivatives. A computational study comparing Pepstatin A and acetyl-pepstatin binding to HIV-1 and XMRV proteases calculated interaction energies for different binding scenarios. nih.gov The results suggested a strong preference for a single inhibitor binding to HIV-1 protease, whereas a two-inhibitor binding mode was favored for the XMRV protease-Pepstatin A interaction. nih.gov Furthermore, ab initio molecular dynamics calculations have been used to probe the protonation state of the catalytic dyad in the Pepstatin A/HIV-1 protease complex, suggesting that a state where both aspartic groups are protonated is stable and consistent with experimental NMR data. acs.org

Table 2: Summary of Computational and Molecular Dynamics Studies

| Method | System Studied | Key Findings & Calculated Values |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Aspartic protease + Pepstatin A | Pepstatin A stabilizes the enzyme backbone and side chains, increasing thermal stability. ΔG° = -8.3 kcal mol⁻¹. nih.govresearchgate.net |

| Free Energy Calculation | Aspartic proteinases + Inhibitors | Decomposed binding energy into electrostatic, van der Waals, and solvation components to estimate binding affinities. nih.gov |

| MD Simulation & MM/GBSA | SARS-CoV-2 Mpro + Pepstatin | Total electrostatic contributions had a detrimental effect on binding due to unfavorable polar solvation. rsc.org |

| Energy Calculation & Modeling | HIV-1 & XMRV Proteases + Pepstatin A / Acetyl-pepstatin | HIV-1 PR prefers a single inhibitor binding mode, while XMRV PR favors binding two Pepstatin A molecules. nih.gov |

| Ab initio MD Simulation | Pepstatin A / HIV-1 Protease | Proposed that a diprotonated state of the catalytic dyad is stable and agrees with experimental data. acs.org |

| Molecular Docking & MD Simulation | Human BACE-1 + Pepstatin A | Evaluated the deformation and fluctuation of the enzyme model upon ligand binding. researchgate.net |

Biosynthesis and Metabolic Pathways of Pepstatin

Microbial Producers (e.g., Actinomyces) and Fermentation Processes

Pepstatin is a secondary metabolite produced by various species of the genus Actinomyces and other related microorganisms. google.comnih.govmedchemexpress.comnih.gov It was first isolated from culture filtrates of Actinomyces species due to its strong inhibitory activity against pepsin. google.comnih.govbikaken.or.jp Since its discovery, several pepstatin-producing strains have been identified, including Streptomyces testaceus, Streptomyces argenteolus var. toyonakensis, and Streptomyces catenulae DSM40258. google.comnih.govresearchgate.net New variants of pepstatins have also been isolated from other species like Streptomyces varsoviensis and strains of the genus Kitasatospora. nih.govthieme-connect.de The widespread production of pepstatin among actinomycetes suggests it may play a role in controlling the activity of their own proteases. google.com

The production of pepstatin is typically achieved through fermentation in liquid culture, which is preferable for large-scale production. google.com The fermentation process can be influenced by various factors, including the composition of the culture medium and the fermentation temperature, which is optimally maintained between 25-35°C. google.com Nutritional sources known to support the growth of actinomycetes are effective for pepstatin production. google.com Studies have shown that the yield of pepstatin can be significantly increased by supplementing the culture medium with components like crude glutamine or mixtures of amino acids, with increases of 3 to 15 times being reported. nih.gov In a typical fermentation cycle, pepstatin production can be detected after two days, with maximum yields often achieved between four to seven days. google.com The pH of the culture medium may rise to around 9.0 at the point of maximum production, and pepstatin has been observed to be stable under these alkaline conditions for extended periods. google.com

| Microorganism | Reference |

|---|---|

| Actinomyces spp. | medchemexpress.comnih.govmdpi.com |

| Streptomyces testaceus | nih.gov |

| Streptomyces catenulae DSM40258 | researchgate.net |

| Streptomyces argenteolus var. toyonakensis | google.com |

| Streptomyces caespirosus | google.com |

| Streptomyces varsoviensis DSM 40346 | nih.gov |

| Kitasatospora mediocidica (related strain) | thieme-connect.de |

Biosynthetic Gene Clusters and Enzymes Involved in Statine (B554654) Synthesis

The biosynthesis of pepstatin is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). researchgate.netnih.govresearchgate.net This pathway is notable for its unconventional nature, involving a combination of discrete nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes. nih.govresearchgate.net The core structure of pepstatin is a pentapeptide, often N-terminally acylated, which contains two residues of the unusual γ-amino acid, statine ((3S,4S)‐4-amino-3-hydroxy-6-methylheptanoic acid). wikipedia.orgnih.gov The statine residues are crucial for the inhibitory activity of pepstatin, as they mimic the transition state of peptide hydrolysis by aspartic proteases. nih.gov

The biosynthesis of the peptide backbone is carried out by a series of NRPS enzymes. researchgate.netresearchgate.net In the proposed pathway, fatty acids are activated and loaded onto a carrier protein (PepA). researchgate.net The NRPS enzymes PepG, PepH, PepB, PepC, and PepD then assemble the peptide chain. researchgate.net The completed pentapeptide is subsequently released by the action of a thioesterase, PepE. researchgate.net

A key and unique feature of pepstatin biosynthesis is the formation of the two statine residues. nih.gov Early feeding studies suggested that statine is derived from L-leucine and malonate. nih.gov Recent research has elucidated that the synthesis of statine occurs after the assembly of the peptide chain, a process that contrasts with the previously hypothesized mechanism involving ketoreductase (KR) domains within a PKS module. nih.govresearchgate.net The central enzyme in this post-assembly line modification is PepI, an F420H2-dependent oxidoreductase. nih.govresearchgate.net This enzyme catalyzes the tandem reduction of β-keto intermediates on the pepstatin backbone. nih.gov PepI first acts to form the central statine residue and then iteratively acts again to produce the C-terminal statine. nih.govresearchgate.net This iterative use of an F420H2-dependent oxidoreductase for statine biosynthesis is a unique enzymatic strategy. nih.gov The activity of PepI is dependent on the cofactor F420H2, which is regenerated by an F420-dependent glucose-6-phosphate dehydrogenase (FGD). nih.gov

| Enzyme | Proposed Function | Reference |

|---|---|---|

| Acyl-CoA Synthase | Activation of fatty acids | researchgate.netresearchgate.net |

| PepA | Carrier protein for the acyl chain | researchgate.net |

| PepG, PepH, PepB, PepC, PepD | Nonribosomal peptide synthetases (NRPS) for peptide chain assembly | researchgate.netresearchgate.netresearchgate.net |

| PepE | Thioesterase for peptide chain release | researchgate.net |

| PepI | F420H2-dependent oxidoreductase; catalyzes the tandem ketone reduction to form the two statine residues | nih.govresearchgate.netresearchgate.net |

Glutamic Acid in the Context of Proteolytic Enzymes

Classification and Characteristics of Glutamic Peptidases

Glutamic peptidases are a unique group of enzymes that were initially mistaken for aspartic proteases. wikipedia.org However, structural and mechanistic studies have since established them as a distinct family. These enzymes are typically active in acidic conditions, with some, like eqolisin, showing optimal activity at a pH as low as 2.0. wikipedia.orgoup.com

Distinction from Aspartic Peptidases

A key differentiator between glutamic and aspartic peptidases lies in their catalytic machinery and sensitivity to inhibitors. Aspartic peptidases utilize a catalytic dyad of two aspartic acid residues to activate a water molecule for catalysis. researchgate.net In contrast, the archetypal glutamic peptidases, belonging to the G1 family (also known as eqolisins), employ a catalytic dyad composed of a glutamic acid and a glutamine residue. wikipedia.orgnih.gov

Furthermore, aspartic peptidases are characteristically sensitive to the inhibitor pepstatin. oup.comresearchgate.net Glutamic peptidases, on the other hand, are notably insensitive to pepstatin, a feature that was instrumental in their initial classification as a separate group of "pepstatin-insensitive carboxyl proteinases". wikipedia.orgoup.comwikiwand.com This insensitivity is a direct consequence of the differences in their active site architecture compared to aspartic peptidases. oup.com

Catalytic Dyad: Glutamate (B1630785) and Glutamine Residues

The catalytic core of the most well-studied glutamic peptidases, such as scytalidoglutamic peptidase (SGP), consists of a catalytic dyad of glutamic acid (Glu) and glutamine (Gln) residues. wikipedia.orgnih.govresearchgate.net For instance, in SGP, these residues are Glu136 and Gln53. nih.govresearchgate.netnih.gov Site-directed mutagenesis studies have confirmed that these two residues are essential for catalytic activity. nih.gov The glutamic acid residue is primarily responsible for activating a water molecule, which then acts as a nucleophile. nih.govresearchgate.netnih.gov The glutamine residue contributes to the stabilization of the tetrahedral intermediate formed during the peptide bond hydrolysis. nih.govebi.ac.uk

It is important to note that while the Glu/Gln dyad is characteristic of the G1 family, other families of glutamic peptidases have evolved different catalytic dyads. For example, family G2 uses a Glu/Asp dyad, and a newly proposed family, G3, appears to utilize a Glu/Glu dyad. wikipedia.orgnih.govbiorxiv.org

Insensitivity to Pepstatin: A Defining Feature and its Mechanistic Basis

The resistance of glutamic peptidases to inhibition by pepstatin is a hallmark characteristic. wikipedia.orgwikiwand.comresearchgate.net Pepstatin is a potent inhibitor of aspartic peptidases because its structure mimics the transition state of the substrate, allowing it to bind tightly within the active site of these enzymes. oup.com The active site of aspartic peptidases is structured to accommodate the two aspartic acid residues of the catalytic dyad. researchgate.net

Substrate Specificity and Catalytic Mechanism of Glutamic Peptidases

The catalytic activity of glutamic peptidases is governed by the specific architecture of their active site and the chemical properties of the catalytic residues.

Role of Glutamic Acid in Proton Transfer and Nucleophilic Attack

In the catalytic mechanism of G1 glutamic peptidases, the glutamic acid residue of the catalytic dyad plays a central role. nih.govbiorxiv.org It acts as a general base, activating a water molecule for a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. nih.govresearchgate.netnih.gov This leads to the formation of a tetrahedral intermediate. nih.govbiorxiv.org The glutamic acid residue then acts as a general acid, donating a proton to the nitrogen of the leaving group, which facilitates the cleavage of the peptide bond. biorxiv.org The glutamine residue in the dyad helps to correctly position the substrate and stabilize the negatively charged oxyanion of the tetrahedral intermediate through hydrogen bonding. ebi.ac.ukbiorxiv.org Solvent kinetic isotope effect studies support a mechanism where the glutamic acid-activated water molecule is the primary nucleophile. nih.govnih.gov

Table 1: Comparison of Key Features of Glutamic and Aspartic Peptidases

| Feature | Glutamic Peptidases (G1 Family) | Aspartic Peptidases |

|---|---|---|

| Catalytic Residues | Glutamic Acid (Glu) and Glutamine (Gln) | Two Aspartic Acid (Asp) residues |

| Inhibition by Pepstatin | Insensitive | Sensitive |

| Typical Active pH | Acidic (e.g., pH 2.0-4.0) | Acidic |

| Structural Fold | Often a unique β-sandwich structure | Typically a two-domain structure |

Data sourced from multiple references. wikipedia.orgoup.comresearchgate.netnih.gov

Table 2: Catalytic Dyads in Different Glutamic Peptidase Families

| Family | Catalytic Dyad | Example Enzyme |

|---|---|---|

| G1 | Glu, Gln | Scytalidoglutamic peptidase (Eqolisin) |

| G2 | Glu, Asp | Pre-neck appendage protein (bacteriophage phi-29) |

| G3 | Glu, Glu | Strawberry mottle virus glutamic peptidase |

Data sourced from references wikipedia.orgnih.govbiorxiv.org.

Evolutionary Relationships and Phylogenetic Analysis of Glutamic Peptidases

Glutamic peptidases represent a distinct class of proteolytic enzymes characterized by a catalytic mechanism that utilizes a glutamic acid residue. The study of their evolutionary relationships and phylogenetic distribution has revealed a complex history of divergent and convergent evolution across different domains of life. Initially thought to be confined to filamentous fungi, the increasing availability of genomic data has shown their presence in bacteria, archaea, and plants, leading to a deeper understanding of their origins and diversification. nih.govnih.govoup.com

The classification of peptidases into evolutionary families and clans provides a framework for understanding their relationships. nih.govportlandpress.com Glutamic peptidases are categorized within the MEROPS database into several clans and families based on sequence similarity, structural folds, and the nature of their catalytic residues. researchgate.netbiorxiv.org Currently, they are organized into three clans: GA, GB, and GC, encompassing families G1 through G6. researchgate.net The catalytic dyad in these enzymes typically consists of a glutamic acid (Glu) and another residue, often a glutamine (Gln). nih.govnih.govresearchgate.net

Phylogenetic analysis has been a crucial tool in deciphering the evolutionary pathways of these enzymes. Early research focused on glutamic peptidases from the G1 family, which were primarily identified in filamentous fungi of the Ascomycete phylum. nih.gov However, subsequent research identified and characterized the first bacterial glutamic peptidase, pepG1, from the thermoacidophilic bacterium Alicyclobacillus sp. nih.govnih.gov Sequence analysis revealed that the amino acid identity between this bacterial peptidase and its known fungal counterparts is low, ranging from only 24% to 30%. nih.govnih.gov Despite this low sequence similarity, homology modeling confirmed the presence of the conserved glutamate/glutamine catalytic dyad and other highly conserved structural motifs, strongly supporting its classification as a G1 family glutamic peptidase. nih.gov

Phylogenetic trees generated from sequence alignments place bacterial and archaeal glutamic peptidases in a distinct cluster, separate from the fungal peptidases. nih.gov This separation indicates a divergent and independent evolutionary history between the bacterial and fungal enzymes. nih.govnih.govscispace.com For instance, within bacteria, G1 peptidases from Proteobacteria form a different cluster from those found in Firmicutes. nih.gov Similarly, phylogenetic studies of Aspergillus species have shown how different species possess varying numbers of glutamic peptidase genes, which cluster in distinct patterns on a phylogenetic tree, reflecting their evolutionary divergence. researchgate.net

Recent studies have also proposed new families of glutamic peptidases based on in silico evidence and structural modeling. Neprosin, a peptidase found in carnivorous pitcher plants of the Nepenthes genus, was initially of an unknown catalytic type. biorxiv.orgresearchgate.net However, structural predictions and functional analysis now suggest it belongs to a new family of glutamic peptidases. researchgate.netbiorxiv.org These analyses revealed a high structural similarity to known glutamic peptidases and identified two highly conserved glutamic acid residues at the active site, suggesting a catalytic dyad of two glutamates (Glu-Glu). biorxiv.orgbiorxiv.org This proposed mechanism is similar to that of the G3 family of glutamic peptidases. biorxiv.orgbiorxiv.org Phylogenetic analysis of neprosin sequences from different Nepenthes species indicates varying evolutionary distances, highlighting their diversification within the plant kingdom. biorxiv.orgbiorxiv.org

The evolution of peptidases is not only marked by divergence but also by striking examples of convergence, where unrelated enzymes evolve similar structures or functions. nih.govportlandpress.com The alpha/beta hydrolase fold, for example, is found in peptidases of clan PC, but this structural similarity to other clans like SC is believed to be the result of convergent evolution. ebi.ac.uk Furthermore, the adaptation of organisms to specific environments or lifestyles, such as the blood-feeding (hematophagous) nature of some arthropods, has been associated with the expansion or retraction of certain peptidase gene families, a convergent evolutionary trend seen across different groups like insects and ticks. frontiersin.org

The following tables provide a summary of the classification of glutamic peptidase clans and examples of characterized glutamic peptidases from different evolutionary lineages.

Table 1: MEROPS Classification of Glutamic Peptidase Clans This interactive table summarizes the major clans of glutamic peptidases based on the MEROPS database.

| Clan | Catalytic Residues | Key Features | Representative Families |

|---|---|---|---|

| GA | Glutamic Acid (E) and Glutamine (Q) | Characterized by a Glu/Gln catalytic dyad. nih.gov | G1 (Aspergilloglutamic peptidase) |

| GB | Glutamic Acid (E) | Contains peptidases with a single predicted catalytic glutamate. | G4, G5, G6 |

| GC | Glutamic Acid (E) and Glutamic Acid (E) | Proposed to have a catalytic dyad of two glutamic acid residues. biorxiv.orgbiorxiv.org | G3 (SMoV peptidase), Neprosin (proposed) |

Table 2: Examples of Glutamic Peptidases and Their Evolutionary Origin This interactive table presents detailed findings on specific glutamic peptidases from diverse biological sources.

| Peptidase Name | MEROPS Family | Source Organism | Domain | Catalytic Dyad | Key Evolutionary Insight |

|---|---|---|---|---|---|

| Aspergilloglutamic peptidase (SGP) | G1 | Aspergillus niger | Eukaryote (Fungus) | Glu, Gln | The archetypal glutamic peptidase, initially thought to be restricted to fungi. nih.govfrontiersin.org |

| pepG1 | G1 | Alicyclobacillus sp. | Bacterium | Glu, Gln | First characterized bacterial glutamic peptidase, showing divergent evolution from fungal counterparts. nih.govnih.gov |

| Scytalidoglutamic peptidase (SGP) | G1 | Scytalidium lignicolum | Eukaryote (Fungus) | Glu, Gln | Its crystal structure revealed highly conserved motifs clustered around the active site. nih.govoup.com |

| Neprosin | G3 (proposed) | Nepenthes species | Eukaryote (Plant) | Glu, Glu (putative) | Represents a new proposed family of glutamic peptidases with a novel catalytic dyad, highlighting diversification in plants. biorxiv.orgresearchgate.netbiorxiv.org |

| Strawberry mottle virus (SMoV) peptidase | G3 | Strawberry mottle virus | Virus | Glu, Glu | The first member of the G3 family, shown to have a Glu-Glu catalytic dyad. biorxiv.org |

Glutamic Acid: Broader Biochemical and Enzymatic Relevance

Role as a Central Metabolite and Precursor in Biosynthetic Pathways

Glutamic acid is a pivotal molecule in cellular metabolism, strategically positioned at the crossroads of carbon and nitrogen metabolism. researchgate.netannualreviews.org Its carbon skeleton can be derived from intermediates of the citric acid cycle, specifically α-ketoglutarate, directly linking amino acid metabolism with central energy-producing pathways. creative-proteomics.comjove.com This strategic position allows it to serve as a primary nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. researchgate.netjove.com

Glutamic acid is a direct precursor for the synthesis of several other amino acids, including glutamine, proline, and arginine. jove.comnih.gov Furthermore, it contributes to the biosynthesis of purines and the antioxidant tripeptide glutathione, highlighting its extensive involvement in cellular maintenance and protection. vt.edufrontiersin.org

Interconversion with Glutamine, Alpha-Ketoglutarate, and GABA

The metabolic versatility of glutamic acid is exemplified by its ready interconversion with several key metabolites:

Glutamine: Glutamic acid can be converted to glutamine through the action of glutamine synthetase, a reaction that incorporates ammonia (B1221849). annualreviews.org This process is crucial for ammonia detoxification and for providing glutamine, the most abundant amino acid in the body, for various metabolic processes. annualreviews.orgmdpi.com

Alpha-Ketoglutarate: The interconversion between glutamic acid and α-ketoglutarate is a reversible reaction catalyzed by aminotransferases or glutamate (B1630785) dehydrogenase. frontiersin.orgarvojournals.org This links the amino acid pool directly to the citric acid cycle, allowing for the flow of carbon and nitrogen between these major metabolic routes. frontiersin.org

GABA (γ-Aminobutyric Acid): In the nervous system, glutamic acid serves as the direct precursor for the inhibitory neurotransmitter GABA. wikipedia.org This conversion is catalyzed by the enzyme glutamate decarboxylase. wikipedia.orgfrontiersin.org

This dynamic interplay underscores the central role of glutamic acid in maintaining metabolic homeostasis. vt.edu

Enzymes of Glutamic Acid Metabolism (e.g., Glutamine Synthetase, Glutamate Dehydrogenase)

Two key enzymes govern the metabolic fate of glutamic acid:

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. annualreviews.orgnih.gov GS plays a vital role in nitrogen assimilation and detoxification. nih.govoup.com Its activity is tightly regulated to maintain nitrogen balance within the cell. nih.gov

Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using either NAD+ or NADP+ as a cofactor. wikipedia.orgmdpi.com This reaction is critical for both amino acid catabolism, providing carbon skeletons to the citric acid cycle, and for ammonia fixation. frontiersin.orgoup.com The direction of the GDH reaction is influenced by the cellular energy status and the availability of substrates. frontiersin.orgoup.com

Table 1: Key Enzymes in Glutamic Acid Metabolism

| Enzyme | Function | Substrates | Products | Cofactor | Significance |

|---|---|---|---|---|---|

| Glutamine Synthetase (GS) | Catalyzes the formation of glutamine | Glutamate, Ammonia, ATP | Glutamine, ADP, Phosphate | - | Central to nitrogen assimilation and ammonia detoxification. nih.govoup.com |

| Glutamate Dehydrogenase (GDH) | Reversible conversion of glutamate to α-ketoglutarate | Glutamate, NAD(P)+ | α-Ketoglutarate, NAD(P)H, Ammonia | NAD+/NADP+ | Links amino acid and carbohydrate metabolism; ammonia fixation/release. wikipedia.orgmdpi.com |

| Glutamate Decarboxylase (GAD) | Synthesizes GABA from glutamate | Glutamate | GABA, CO2 | Pyridoxal phosphate | Crucial for the production of the main inhibitory neurotransmitter in the brain. wikipedia.orgfrontiersin.org |

| Aminotransferases | Transfer of an amino group to a keto acid | Glutamate, α-keto acid | α-Ketoglutarate, Amino acid | Pyridoxal phosphate | Key in the synthesis and degradation of amino acids. creative-proteomics.comarvojournals.org |

Poly-γ-Glutamic Acid (γ-PGA): Synthesis and Polymerization Mechanisms

Poly-γ-glutamic acid (γ-PGA) is a unique biopolymer composed of repeating units of D- and/or L-glutamic acid. nih.gov Unlike proteins, where amino acids are linked by α-peptide bonds, the monomers in γ-PGA are connected via amide linkages between the α-amino group and the γ-carboxyl group. nih.govresearchgate.net

Microbial Production and Enzymatic Synthesis of γ-PGA

γ-PGA is primarily produced through microbial fermentation, with various species of Bacillus, such as Bacillus subtilis and Bacillus licheniformis, being the most common producers. mdpi.commdpi.com These microorganisms synthesize γ-PGA as an extracellular polymer. mdpi.com The production can be carried out using either solid-state or submerged fermentation techniques. jmbfs.org The synthesis of γ-PGA is an enzymatic process that does not involve ribosomes. mdpi.com The key enzymes responsible are part of the γ-PGA synthetase complex (Pgs), which is a membrane-bound enzyme system. mdpi.com This complex polymerizes L- and D-glutamic acid monomers into the γ-PGA chain. mdpi.com

Structural Features and Unique Polymer Linkages

The defining structural feature of γ-PGA is the γ-glutamyl linkage, where the peptide bond is formed between the α-amino group of one glutamic acid monomer and the γ-carboxyl group of another. nih.govresearchgate.net This unique linkage makes γ-PGA resistant to degradation by common proteases. bohrium.com The polymer can exist as a homopolymer of either L- or D-glutamic acid or as a heteropolymer containing both enantiomers. nih.gov The molecular weight of microbially produced γ-PGA can range widely, from tens to thousands of kilodaltons. mdpi.com The conformation of γ-PGA can vary, adopting α-helix, β-sheet, or random coil structures depending on factors like pH and concentration. mdpi.com

Table 2: Characteristics of Poly-γ-Glutamic Acid (γ-PGA)

| Feature | Description |

|---|---|

| Monomeric Units | D-glutamic acid and/or L-glutamic acid. nih.gov |

| Polymer Linkage | Amide bond between the α-amino and γ-carboxyl groups. nih.govresearchgate.net |

| Production | Primarily through microbial fermentation by Bacillus species. mdpi.commdpi.com |

| Synthesis | Enzymatic, via the γ-PGA synthetase (Pgs) complex; ribosome-independent. mdpi.commdpi.com |

| Molecular Weight | Can range from 10 to 10,000 kDa. mdpi.com |

| Properties | Biodegradable, non-toxic, non-immunogenic, water-soluble. nih.govmdpi.com |

Glutamic Acid in Protein Structure and Function: Roles in Catalysis and Binding Sites

Within the structure of proteins, the side chain of glutamic acid, which is negatively charged at physiological pH, plays a crucial role in both structure and function. nih.gov

Its ability to participate in electrostatic interactions (ionic bonds or salt bridges) with positively charged residues like lysine (B10760008) and arginine contributes significantly to the stability of the protein's tertiary structure. nih.govwou.edu Furthermore, the carboxyl group of glutamate can act as a hydrogen bond acceptor, further stabilizing protein folding. nih.gov

In the context of enzyme function, glutamic acid residues are frequently found in the active sites of enzymes, where they can act as general acids or bases in catalysis. nih.gov For example, in some enzymes, a glutamic acid residue can function as a catalytic base, initiating a reaction by abstracting a proton. nih.gov Many enzymes that bind metal ions (metalloproteins) utilize the carboxylate side chains of glutamic and aspartic acid residues to coordinate the metal ion, which is often essential for the enzyme's catalytic activity or structural integrity. britannica.com The presence of glutamic acid in binding sites also contributes to the specificity of substrate recognition through electrostatic and hydrogen bonding interactions. wou.edu

Advanced Methodologies in Pepstatin and Glutamic Acid Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS, FTIR)

Spectroscopic methods are indispensable for probing the conformational states of proteins and the subtle changes that occur upon ligand binding.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into molecular structure and dynamics in solution. In the context of pepstatin and glutamic acid-containing proteases, NMR has been used to assign the chemical shifts of the glutamic acid analogues themselves, providing a basis for understanding their conformation in solution. rsc.org One- and two-dimensional NMR techniques can completely assign the ¹H and ¹³C chemical shifts of glutamic acid isomers. rsc.org More advanced applications involve isotope-labeling strategies. For instance, amino acid selective 'unlabeling' against a uniformly ¹³C/¹⁵N labeled background is a novel approach for achieving sequence-specific resonance assignments in proteins, which can then be used to map the binding interface of inhibitors like pepstatin. nih.gov Ab initio molecular dynamics combined with calculations of ¹³C NMR chemical shifts have been employed to investigate the protonation state of the catalytic dyad (often composed of two aspartate residues, which are structurally similar to glutamic acid) in HIV-1 protease when complexed with pepstatin A. acs.org

Mass Spectrometry (MS) is a powerful tool for determining the molecular mass of proteins and peptides and for identifying post-translational modifications. In pepstatin research, liquid chromatography-mass spectrometry (LC-MS/MS) is a validated method for quantifying pepstatin A, treating it as a process-related impurity in vaccine manufacturing to ensure its clearance. researchgate.net In one such method, a triple quadrupole mass spectrometer detected transitions of m/z 686.5 to 229.3 for Pepstatin A. researchgate.net Furthermore, MS, coupled with tryptic digestion, has been used to characterize aspartic proteases, such as the one from Aspergillus niger, and confirm their identity through homology analysis. nih.gov This characterization is crucial before studying inhibitor interactions.

| Technique | Application in Pepstatin/Glutamic Acid Research | Key Findings/Data | Reference |

|---|---|---|---|

| NMR Spectroscopy | Conformational analysis of glutamic acid analogues; Probing protonation states of catalytic dyads. | Complete assignment of ¹H and ¹³C chemical shifts; Used to rationalize the singly protonated state of the Asp25-Asp25' dyad in HIV-1 protease. | rsc.orgacs.org |

| Mass Spectrometry (MS) | Quantification of pepstatin A; Characterization of aspartic proteases. | LC-MS/MS detects pepstatin A transitions of m/z 686.5 → 229.3; Confirmed 85% homology of an Aspergillus niger protease with aspergillopepsin A. | researchgate.netnih.gov |

| FTIR Spectroscopy | Analysis of protein secondary structure upon inhibitor binding. | Binding of pepstatin A did not cause major conformational changes in an Aspergillus niger aspartic protease. | nih.govnih.gov |

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering a static yet detailed snapshot of how a ligand like pepstatin fits into the active site of a protease. The active site of aspartic proteases is a cleft between two lobes of the protein, at the center of which lie two crucial aspartate residues (or in glutamic proteases, a glutamic acid) that form the catalytic dyad. rcsb.orgekb.eg

Numerous crystal structures of pepstatin in complex with various aspartic proteases have been solved. These structures consistently show that pepstatin binds in the active site cleft, its conformation mimicking the transition state of a substrate peptide. researchgate.net The inhibitor is held in place by a network of hydrogen bonds and hydrophobic interactions. rcsb.org A key interaction is the hydrogen bonding between the hydroxyl group of pepstatin's unique statine (B554654) residue and the two catalytic aspartate/glutamate (B1630785) residues. researchgate.netnih.gov

Upon binding pepstatin, the enzyme often undergoes a conformational change, with flexible "flap" regions closing down over the inhibitor to enclose it more tightly in the active site. ebi.ac.uknih.govpdbj.org This "induced-fit" mechanism is a common feature observed across many pepstatin-protease complexes. ebi.ac.uk For example, the crystal structure of human pepsin in complex with pepstatin, solved at 2.0 Å resolution, reveals these precise interactions and the conformational adjustment of the enzyme. nih.govpdbj.org Similarly, the structure of an aspartic proteinase from Aspergillus oryzae complexed with pepstatin was determined at 1.9 Å resolution, showing very similar interactions. rcsb.orgebi.ac.uk

| Enzyme | PDB ID | Resolution (Å) | Key Structural Features | Reference |

|---|---|---|---|---|

| Human Pepsin | 1PSN | 2.0 | Pepstatin binding induces a conformational change, enclosing the inhibitor. Interactions are similar to other aspartic proteases. | nih.govpdbj.org |

| Aspergillus oryzae Aspartic Proteinase | 1IZE | 1.9 | Pepstatin binds in the active site cleft via hydrogen bonds and hydrophobic interactions. | rcsb.orgebi.ac.uk |

| Candida albicans Secreted Aspartic Proteinase 3 (Sap3) | 2H6T | 1.9 | Reveals the detailed interaction of pepstatin with a key fungal virulence factor. | ebi.ac.uk |

| Plasmodium falciparum Histo-aspartic Protease (HAP) | 3FNT | 3.3 | The flap is closed in the pepstatin complex; binding mode differs slightly from typical pepsin-like proteases. | rcsb.org |

| XMRV Protease | 3SM1 | 1.5 | High-resolution structure showing weaker inhibition by pepstatin A compared to other retroviral proteases. | rcsb.org |

Computational Approaches: Molecular Docking, QM/MM, MD Simulations for Mechanism and Interaction Studies

Computational methods complement experimental techniques by providing dynamic insights into binding processes and reaction mechanisms that are often difficult to capture experimentally.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a protein. Studies have successfully docked pepstatin A into the active sites of various aspartic proteases, including β-secretase (BACE-1) and plasmepsin I. researchgate.netekb.eg These studies confirm that pepstatin has a high affinity for the active site, and the results often correlate well with experimental data. ekb.egresearchgate.net For instance, docking of ganoderiol-F, a triterpenoid, into plasmepsin I gave a binding energy of -9.96 kcal/mol, while similar studies are routinely performed with pepstatin as a control or benchmark. researchgate.net

Molecular Dynamics (MD) Simulations allow researchers to observe the movement of atoms in a protein-ligand complex over time. MD simulations of HIV-1 protease have shown that flexible flap regions of the enzyme are highly dynamic and that their conformation is coupled to enzymatic activity. nih.govrutgers.edu When pepstatin is bound, MD simulations can delineate its role in stabilizing the protein's backbone conformation and side-chain interactions. nih.gov For example, simulations showed that pepstatin binding increased the thermal stability of one aspartic protease, shifting its inactivation midpoint from 58°C to 77°C. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that offers the highest level of theoretical detail. It treats the core region of the active site (e.g., the catalytic dyad, the inhibitor, and a water molecule) with computationally expensive quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. nih.gov This approach is ideal for studying chemical reactions, such as peptide bond cleavage. nih.govresearchgate.net QM/MM studies on cathepsin D, an aspartic protease, using pepstatin A derivatives have helped to elucidate its mechanism of action. nih.govhilarispublisher.com These advanced simulations can calculate free energy barriers for reactions, providing deep mechanistic insights that are unattainable with purely experimental or lower-level computational methods. nih.gov

| Method | Enzyme/System Studied | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | β-secretase (BACE-1), Plasmepsins | Predicted high binding affinity of pepstatin and its analogues for the active site. | ekb.egresearchgate.net |

| MD Simulations | Aspartic Proteases, HIV-1 Protease | Revealed the role of pepstatin in stabilizing protein conformation and the dynamics of flap regions. | nih.govnih.gov |

| QM/MM | Cathepsin D, Plasmepsin II | Investigated detailed reaction mechanisms and inhibitor interactions at the quantum level. | nih.govhilarispublisher.com |

Directed Mutagenesis and Enzyme Engineering for Mechanistic Probes

Directed mutagenesis is a powerful technique where specific amino acids in a protein are replaced with others to probe their functional role. This method has been instrumental in confirming the identity and importance of catalytic residues and understanding inhibitor specificity.

A landmark study demonstrated that the protease from HIV was indeed an aspartic-type protease by mutating the catalytic aspartate to a threonine (Asp→Thr), which, along with inhibition by pepstatin A, confirmed its classification. nih.govpnas.org This was a critical step in validating the HIV protease as a drug target.

In other studies, residues within the active site have been mutated to understand specificity. Researchers mutated nine residues in the active site of Plasmepsin II to match those of the related Plasmepsin I. nih.gov Surprisingly, the kinetic parameters and cleavage specificity of the mutant remained similar to the original Plasmepsin II, suggesting that conformational differences from more distant sites, rather than specific active site variations, govern the distinct specificities of these two enzymes. nih.gov

Conversely, studies on a fungal aspartic proteinase from Rhizomucor pusillus showed that mutating a single residue on the flap (Tyr75) had a dramatic effect. oup.com Replacing tyrosine with asparagine (Tyr75Asn) resulted in a 5.6-fold increase in catalytic efficiency (kcat/Km), while most other mutations at this site abolished activity. oup.com This highlights the crucial role this flap residue plays in catalytic efficiency, likely by affecting how the substrate binds. oup.com In Candida albicans, mutagenesis of Sap7, a protease insensitive to pepstatin, revealed that two residues (M242 and T467) near the active site entrance were responsible for restricting pepstatin access. plos.org Mutating these residues to alanine (B10760859) rendered the enzyme sensitive to pepstatin, demonstrating how subtle structural features can dramatically alter inhibitor efficacy. plos.org

| Enzyme | Mutation | Effect | Conclusion | Reference |

|---|---|---|---|---|

| HIV-1 Protease | Asp → Thr | Loss of proteolytic activity. | Confirmed the essential role of the aspartate residue and the enzyme's classification as an aspartic protease. | nih.govpnas.org |

| Plasmepsin II | 9 active site residues mutated to match Plasmepsin I | No significant change in specificity or kinetics. | Specificity differences are likely due to conformational effects from distant residues, not just active site composition. | nih.gov |

| Rhizomucor pusillus Pepsin | Tyr75Asn | 5.6-fold increase in catalytic efficiency. | Residue 75 on the flap plays a crucial role in enhancing catalytic efficiency. | oup.com |

| Candida albicans Sap7 | M242A / T467A | Rendered the previously insensitive enzyme susceptible to pepstatin inhibition. | Identified key residues that sterically hinder pepstatin access to the active site. | plos.org |

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Pepstatyl and glutamic acid in biological samples?

- Use the Lowry method (Folin phenol reagent) for protein-bound Pepstatyl quantification, ensuring calibration with purified standards and validation via spike-and-recovery experiments in biological matrices . For free glutamic acid, employ HPLC or LC-MS with derivatization (e.g., dansyl chloride) to enhance sensitivity, and validate against certified reference materials (e.g., NIST Standard Reference Database 69) . Include negative controls to account for endogenous glutamate interference .

Q. What is the biochemical role of glutamic acid in cellular processes, and how does it inform experimental design?

- Glutamic acid acts as a neurotransmitter and modulator of neuronal migration, differentiation, and survival . Design in vitro models (e.g., neuronal cultures) to study its concentration-dependent effects on synaptic plasticity. Use glutamate receptor antagonists (e.g., NMDA inhibitors) as controls to isolate specific pathways. Ensure ethical approval for animal or human-derived cell studies .

Q. How can researchers ensure reproducibility when studying Pepstatyl-glutamic acid interactions?

- Document experimental conditions rigorously: include buffer pH, temperature, and ion concentrations, as these affect glutamic acid’s ionization state and binding kinetics . Share raw data and protocols in supplementary materials, adhering to journal guidelines for minimal compound characterization (e.g., NMR, FTIR for novel derivatives) .

Advanced Research Questions

Q. How should researchers address contradictory data on the therapeutic efficacy of glutamic acid derivatives in neurodegenerative diseases?

- Conduct a systematic review (PRISMA guidelines) to analyze heterogeneity in study designs, such as differences in dosing, model systems (e.g., transgenic mice vs. iPSC-derived neurons), or outcome measures . Use meta-regression to identify confounding variables (e.g., age, comorbidities) and propose standardized protocols for future trials .

Q. What strategies are effective for designing experiments to resolve conflicting hypotheses about Pepstatyl’s mechanism of action?

- Apply the PICO framework to refine hypotheses:

- Population : Specify cell type or model organism (e.g., HEK293 vs. primary neurons).

- Intervention : Define Pepstatyl concentrations and delivery methods (e.g., liposomal encapsulation).

- Comparison : Include controls for off-target effects (e.g., scrambled peptide sequences).

- Outcome : Use multi-omics approaches (proteomics, metabolomics) to capture system-wide effects . Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How can genetic engineering tools enhance studies on glutamic acid’s role in protein modifications?

- Utilize genetically encoded probes like glutamic acid benzyl ester (Glu-OBzl) for site-specific protein labeling. Optimize codon usage for expression in target organisms and validate modifications via mass spectrometry . For in vivo studies, employ CRISPR/Cas9 to knock in fluorescent tags at glutamate-rich domains, enabling real-time tracking .

Q. What statistical approaches are critical for analyzing dose-response relationships in glutamic acid studies?

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Account for batch effects via mixed-effects modeling and apply Benjamini-Hochberg correction for multiple comparisons . For small sample sizes, bootstrap resampling improves confidence intervals .

Methodological Considerations

- Data Contradiction Analysis : Compare results across studies using Bland-Altman plots or Cohen’s kappa for categorical outcomes. Replicate experiments in independent labs to distinguish technical variability from biological differences .

- Ethical and Feasibility Checks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting. For example, justify animal use by demonstrating translational relevance to human neurodegenerative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.